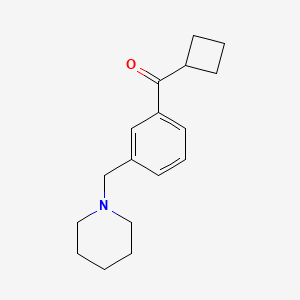

Cyclobutyl 3-(piperidinomethyl)phenyl ketone

Description

Cyclobutyl 3-(piperidinomethyl)phenyl ketone (CAS: 898775-73-0) is a bicyclic organic compound featuring a cyclobutyl group attached to a ketone moiety, with a piperidine-methyl substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₇H₂₃NO (molecular weight: 257.37 g/mol).

Properties

IUPAC Name |

cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUBPGBTQNHCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643170 | |

| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-68-5 | |

| Record name | Cyclobutyl[3-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl 3-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 3-(piperidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 3-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Cyclobutyl 3-(piperidinomethyl)benzoic acid.

Reduction: Cyclobutyl 3-(piperidinomethyl)phenyl alcohol.

Substitution: Cyclobutyl 3-(piperidinomethyl)-4-chlorophenyl ketone.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclobutyl 3-(piperidinomethyl)phenyl ketone is part of a class of compounds known for their diverse pharmacological properties. It has been studied for its potential as a scaffold in drug design due to its unique structural features that allow for the modulation of biological activity.

Anticancer Activity

Research indicates that derivatives of cyclobutyl ketones, including this compound, can exhibit anticancer properties. The Mannich reaction, which is often used to synthesize such compounds, has shown that aminomethylation can enhance the cytotoxicity of drugs by improving their delivery and solubility in biological systems. For instance, studies have demonstrated that certain Mannich bases derived from cyclobutyl ketones possess enhanced cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | <2 |

| Mannich Base Derived from Cyclobutyl Ketone | PC-3 (Prostate Cancer) | 2.5-fold more potent than standard |

Neurological Applications

The compound's structural characteristics make it a candidate for developing drugs targeting neurological disorders. Its potential as a histamine H3 antagonist has been explored, which could be beneficial in treating cognitive disorders . The ability to modulate neurotransmitter systems positions this compound as a valuable tool in neuropharmacology.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it a versatile building block in the development of new pharmaceuticals.

Functionalization Strategies

Recent advancements in synthetic methodologies have highlighted the compound's utility in formal γ-C–H functionalization processes. This approach enables the generation of complex molecular architectures from simple precursors, facilitating the development of new therapeutic agents .

Key Functionalization Methods:

- Palladium-Catalyzed Reactions: These reactions allow for selective modifications at the γ-position of cyclobutyl ketones.

- C–C Cleavage/Functionalization: This method provides access to diverse aryl and heteroaryl substituents.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in various industrial sectors:

Polymer Chemistry

The compound can be utilized in synthesizing novel polymers with specific properties tailored for applications in coatings, adhesives, and materials science. Its ability to participate in polymerization reactions makes it an attractive candidate for developing advanced materials.

Agrochemicals

Research into the use of cyclobutyl derivatives in agrochemical formulations has indicated potential benefits in enhancing crop protection agents' efficacy and safety profiles.

Case Studies

Several studies have documented the applications and efficacy of this compound:

- Study on Anticancer Properties: A study evaluated the cytotoxic effects of various Mannich bases derived from cyclobutyl ketones against human cancer cell lines, demonstrating significant potency compared to established chemotherapeutics .

- Neuropharmacological Investigation: Research focused on the compound's role as a histamine H3 antagonist showed promising results in preclinical models for cognitive enhancement .

Mechanism of Action

The mechanism of action of cyclobutyl 3-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound modulates signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyclobutyl 3-(piperidinomethyl)phenyl ketone with structurally related compounds, focusing on reactivity, physical properties, and synthetic applications.

Reactivity in Reduction Reactions

Cycloalkyl phenyl ketones exhibit distinct reduction kinetics due to ring strain and conformational effects. Key findings from sodium borohydride (NaBH₄) reduction studies include:

Key Insight : The reactivity trend (cyclopropyl < cyclobutyl < cyclopentyl) aligns with decreasing ring strain. Cyclobutyl derivatives exhibit intermediate reactivity, balancing strain and conformational flexibility .

Physical Properties

Comparisons of density, boiling point, and molecular weight highlight structural influences:

Key Insight: Thiomorpholinomethyl analogs (e.g., sulfur-containing derivatives) exhibit higher density and boiling points compared to piperidine-methyl variants, likely due to increased molecular polarity .

Biological Activity

Cyclobutyl 3-(piperidinomethyl)phenyl ketone (CBP) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CBP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone

- Molecular Formula : C17H23NO

- Molecular Weight : 257.18 g/mol

- Topological Polar Surface Area : 20.3 Ų

- Rotatable Bonds : 4

The compound features a cyclobutyl moiety linked to a piperidinyl group, which may influence its interaction with biological targets.

The biological activity of CBP is primarily attributed to its interactions with various receptors and enzymes. The following mechanisms have been identified:

- Histamine Receptor Modulation : CBP has been studied for its potential as a histamine H3 receptor antagonist. Histamine receptors play significant roles in various physiological processes, including neurotransmission and immune responses .

- Cytotoxicity : Preliminary studies indicate that CBP exhibits cytotoxic effects against certain cancer cell lines. The compound's structure suggests it may interfere with cellular mechanisms such as DNA replication and repair, leading to apoptosis in malignant cells .

- Enzyme Inhibition : As a Mannich base, CBP may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer metabolism and proliferation .

Anticancer Activity

A study evaluating the cytotoxicity of various Mannich bases, including CBP, demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents like 5-fluorouracil, suggesting that CBP may possess enhanced anticancer properties .

Antibacterial Activity

Research has indicated that compounds similar to CBP exhibit antibacterial properties against a range of pathogens. While specific data on CBP's antibacterial activity is limited, its structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for further exploration in this area .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Histamine Receptor Interaction :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.